

### **EPT chemical structure and molecular formula**

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Compound of Interest

Compound Name: Ethylpropyltryptamine

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# An In-depth Technical Guide to Eptifibatide

Audience: Researchers, scientists, and drug development professionals.

## **Core Chemical Identity**

Eptifibatide is a synthetic cyclic heptapeptide designed to mimic a portion of the protein disintegrin found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). It is a highly specific and reversible inhibitor of the platelet glycoprotein (GP) IIb/IIIa receptor.

- Molecular Formula: C35H49N11O9S2
- Chemical Name: N<sup>6</sup>-(aminoiminomethyl)-N<sup>2</sup>-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L-α-aspartyl-L-tryptophyl-L-prolyl-L-cysteinamide, cyclic (1 → 6)-disulfide
- CAS Number: 188627-80-7

### **Chemical Structure**

The chemical structure of Eptifibatide is characterized by a cyclic peptide backbone formed by a disulfide bond between a cysteine and a modified lysine residue (mercapto-propionyl-lysine). This cyclic structure is crucial for its high affinity and specificity for the GP IIb/IIIa receptor.

(Note: A 2D chemical structure diagram would be inserted here in a full whitepaper. As a text-based AI, I will proceed with the other required visualizations.)



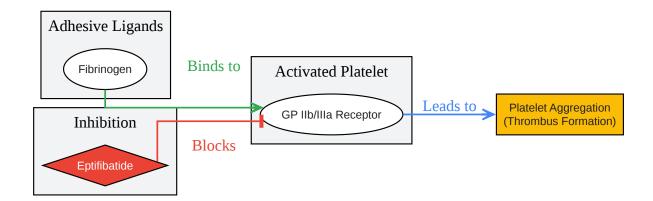
# **Physicochemical Properties**

A summary of key quantitative data for Eptifibatide is presented below, essential for formulation and drug delivery studies.

Property	Value	Unit
Molecular Weight	831.96	g/mol
Appearance	White to off-white powder	-
Solubility	Soluble in water	-
Isoelectric Point (pl)	~5.5 - 6.5	-
Purity (typical)	≥ 98%	%

## **Mechanism of Action and Signaling Pathway**

Eptifibatide functions by inhibiting platelet aggregation, a critical step in the formation of a thrombus. It competitively blocks the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to the GP IIb/IIIa receptor on the surface of activated platelets. This action prevents the cross-linking of platelets, thereby inhibiting thrombus formation.



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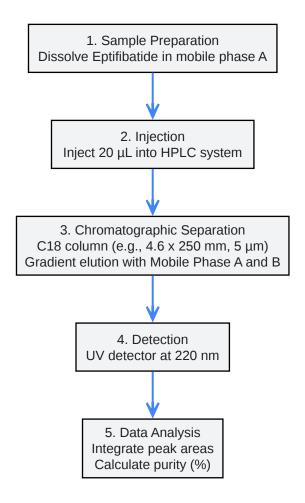
Caption: Mechanism of action for Eptifibatide, illustrating the inhibition of fibrinogen binding to the GP IIb/IIIa receptor.



## **Experimental Protocols**

5.1. Purity and Identification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for determining the purity of an Eptifibatide sample.



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Caption: A typical experimental workflow for analyzing Eptifibatide purity using reverse-phase HPLC.

### Methodology Details:

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.



- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Standard: A reference standard of Eptifibatide with known purity is used for comparison of retention time and for quantitative analysis.

#### 5.2. In Vitro Platelet Aggregation Assay

This assay measures the ability of Eptifibatide to inhibit platelet aggregation induced by an agonist.

#### Methodology Details:

- Preparation of Platelet-Rich Plasma (PRP):
  - Draw whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.
  - Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
- Assay Procedure:
  - Pre-warm PRP aliquots to 37 °C.
  - Add varying concentrations of Eptifibatide or a vehicle control to the PRP and incubate for 5 minutes.
  - $\circ$  Add a platelet agonist, such as Adenosine Diphosphate (ADP) at a final concentration of 10  $\mu$ M, to induce aggregation.
  - Measure the change in light transmittance for 5-10 minutes using a platelet aggregometer.
     An increase in light transmittance corresponds to an increase in platelet aggregation.
- Data Analysis:
  - The percentage of aggregation inhibition is calculated relative to the vehicle control.







 The IC<sub>50</sub> (the concentration of Eptifibatide that causes 50% inhibition of aggregation) is determined by plotting the inhibition percentage against the logarithm of the Eptifibatide concentration.

This guide provides a foundational overview of Eptifibatide, its chemical properties, mechanism of action, and relevant experimental protocols. For further in-depth studies, researchers should consult peer-reviewed literature and established pharmacopeial standards.

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